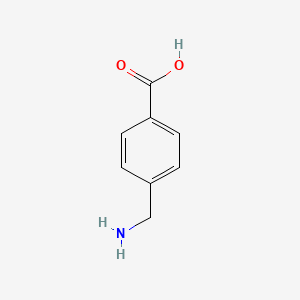
4-(Aminomethyl)benzoic acid
Numéro de catalogue B1196473
:
56-91-7
Poids moléculaire: 151.16 g/mol
Clé InChI: QCTBMLYLENLHLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07838522B2
Procedure details


A mixture of 4-cyano benzoic acid (500 g, 3.4 mol) and Raney Nickel (100 g) in methanol (5 L) was hydrogenated at a pressure of 10 kg for 16 h. The catalyst was removed by filtration, followed by the removal of the solvent under reduced pressure to afford 4-(aminomethyl)benzoic acid (430 g, 84%) as a white solid.



Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)#[N:2]>[Ni].CO>[NH2:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
5 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by the removal of the solvent under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1=CC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 430 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
